molecular formula C27H27N3O2 B11555439 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide

Cat. No.: B11555439
M. Wt: 425.5 g/mol
InChI Key: OMHFEMJYVNXEQY-RWPZCVJISA-N
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Description

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a hydrazide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide typically involves a multi-step process. One common method includes the Fischer indolisation reaction, which is a well-known procedure for synthesizing indole derivatives . This reaction involves the cyclization of aryl hydrazines with ketones under acidic conditions. The resulting indole compound is then subjected to further functionalization to introduce the benzyl and trimethylphenoxy groups.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The hydrazide group may also play a role in its activity by forming covalent bonds with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C27H27N3O2/c1-19-13-14-20(2)27(21(19)3)32-18-26(31)29-28-15-23-17-30(16-22-9-5-4-6-10-22)25-12-8-7-11-24(23)25/h4-15,17H,16,18H2,1-3H3,(H,29,31)/b28-15+

InChI Key

OMHFEMJYVNXEQY-RWPZCVJISA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C

Origin of Product

United States

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